7-(4-ethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
This compound belongs to the class of thiazolo[4,5-b]pyridines, which are heterocyclic derivatives with diverse pharmacological effects. Thiazolo[4,5-b]pyridines are biologically relevant purine bioisosteres and have been associated with antioxidant, antimicrobial, anti-inflammatory, antifungal, herbicidal, and antitumor activities . Our compound of interest is characterized by its intriguing structure, combining a pyridine ring with a thiazole moiety.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a three-component condensation reaction. Ethyl acetoacetate reacts with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation. This process leads to the formation of two key derivatives:
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidines .
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically employ synthetic routes involving stepwise reactions and purification techniques.
Chemical Reactions Analysis
Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may lead to hydroxylated derivatives, while reduction could yield corresponding amines or alcohols.
Scientific Research Applications
Chemistry::
- Building Blocks : The compound serves as a valuable building block for designing novel heterocyclic structures.
- Drug Discovery : Researchers explore its potential as a scaffold for drug development due to its diverse biological activities.
- Antioxidant Properties : Investigated for its ability to scavenge free radicals.
- Antitumor Activity : Studies suggest its potential as an antitumor agent.
- Anti-Inflammatory Effects : May modulate inflammatory pathways.
- Agrochemicals : Herbicidal properties make it relevant for crop protection.
- Pharmaceuticals : Potential drug candidates.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While thiazolo[4,5-b]pyridines are relatively scarce, our compound stands out due to its unique combination of structural elements. Similar compounds include related thiazolo[4,5-b]pyridines and other heterocyclic analogs.
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O3S/c1-3-28-18-10-6-16(7-11-18)19-12-21(26)25-22(20(19)13-24)29-14-23(25,27)17-8-4-15(2)5-9-17/h4-11,19,27H,3,12,14H2,1-2H3 |
InChI Key |
SJWQGQGYAHGFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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